Bismuth tungsten oxide (Bi2W3O12)

説明

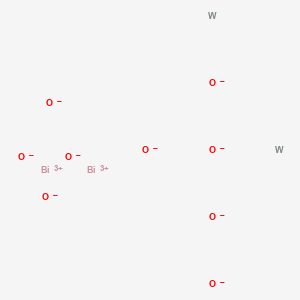

Bismuth tungsten oxide (Bi₂W₃O₁₂), also formulated as Bi₂(WO₄)₃, is a ternary metal oxide composed of bismuth (Bi), tungsten (W), and oxygen (O). Its structure consists of WO₄ tetrahedral units coordinated with Bi³⁺ ions, forming a stable crystalline framework. This compound has garnered attention for its unique physicochemical properties, including high density (8.9 g/cm³ for Bi₂O₃ composites) and radiation attenuation capabilities, making it suitable for gamma-ray shielding applications . Recent studies highlight its role in silicone rubber (SR) composites, where Bi₂(WO₃)₃ enhances mechanical strength and radiation resistance while maintaining flexibility . Unlike toxic lead-based materials, Bi₂W₃O₁₂ offers an eco-friendly alternative with comparable shielding performance .

Synthesis methods for Bi₂W₃O₁₂ include solid-state reactions and green synthesis using plant extracts, though detailed protocols are less documented compared to related bismuth oxides like Bi₂WO₆ . Its thermal stability is notable, with structural integrity maintained up to 500°C in certain cluster compounds (e.g., Na₁₂H₆[Bi₂W₁₀O₄₂]·26H₂O) .

準備方法

Synthetic Routes and Reaction Conditions

Bismuth tungsten oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the solid-state reaction of bismuth oxide (Bi2O3) and tungsten oxide (WO3) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation.

Another method is hydrothermal synthesis, where bismuth nitrate (Bi(NO3)3) and sodium tungstate (Na2WO4) are dissolved in water and subjected to high temperatures and pressures in an autoclave. This method allows for better control over the particle size and morphology of the resulting bismuth tungsten oxide.

Industrial Production Methods

Industrial production of bismuth tungsten oxide often involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, bismuth oxide and tungsten oxide, are mixed in stoichiometric ratios and heated in a rotary kiln or a similar high-temperature furnace. The resulting product is then ground to the desired particle size and purified if necessary.

化学反応の分析

Types of Reactions

Bismuth tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its photocatalytic properties make it particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation.

Common Reagents and Conditions

In oxidation reactions, bismuth tungsten oxide is often used in conjunction with hydrogen peroxide (H2O2) or other oxidizing agents. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making them environmentally friendly.

Major Products Formed

The major products formed from the oxidation reactions involving bismuth tungsten oxide include carbon dioxide (CO2) and water (H2O), especially when organic pollutants are degraded. In reduction reactions, the compound can facilitate the conversion of nitro compounds to amines.

科学的研究の応用

Photocatalytic Applications

Environmental Remediation:

Bi2W3O12 has been extensively studied for its photocatalytic activity under UV light. It is effective in degrading organic pollutants, such as dyes and pesticides, making it a promising candidate for wastewater treatment. The photocatalytic mechanism involves the generation of reactive oxygen species (ROS) that can oxidize pollutants.

- Case Study: A study demonstrated that Bi2W3O12 could degrade methylene blue dye in aqueous solutions with high efficiency under UV irradiation. The degradation rate was significantly enhanced when Bi2W3O12 was combined with other materials, such as TiO2, indicating the potential for composite photocatalysts .

Hydrogen Production:

The compound also shows promise in photocatalytic water splitting for hydrogen production. Research indicates that Bi2W3O12 can effectively facilitate the conversion of solar energy into chemical energy by splitting water molecules into hydrogen and oxygen.

- Case Study: In experiments, Bi2W3O12 exhibited a notable hydrogen evolution rate when used as a photocatalyst under visible light, especially when doped with elements like nitrogen or carbon to enhance its light absorption capabilities .

Luminescent Properties

Optoelectronic Devices:

Bi2W3O12 exhibits luminescent properties that can be harnessed in various optoelectronic applications. Its ability to emit light upon excitation makes it suitable for use in phosphors and LEDs.

- Case Study: Research has shown that Bi2W3O12 can be used as a phosphor material in white LEDs, providing a broad emission spectrum that enhances the color rendering index of the light produced .

Electronic Applications

Dielectric Materials:

The dielectric properties of Bi2W3O12 make it suitable for applications in capacitors and other electronic components. Its high dielectric constant and low loss factor are advantageous for improving the performance of electronic devices.

- Case Study: Studies have reported that Bi2W3O12-based ceramics exhibit excellent dielectric properties at microwave frequencies, making them ideal candidates for microwave dielectric resonators .

Supercapacitors:

Bi2W3O12 has also been investigated as an electrode material in supercapacitors due to its high specific capacitance and good cycling stability.

- Case Study: Research findings indicate that Bi2W3O12 nanostructures demonstrate superior electrochemical performance compared to traditional materials, highlighting their potential in energy storage applications .

Summary of Properties and Applications

作用機序

The mechanism by which bismuth tungsten oxide exerts its effects is primarily through its photocatalytic activity. When exposed to visible light, it generates electron-hole pairs that can participate in redox reactions. The electrons and holes migrate to the surface of the material, where they interact with adsorbed molecules, leading to the degradation of pollutants or the synthesis of desired products.

類似化合物との比較

Structural and Compositional Differences

| Compound | Formula | Crystal Structure | Key Structural Features |

|---|---|---|---|

| Bi₂W₃O₁₂ | Bi₂(WO₄)₃ | Not fully characterized | WO₄ tetrahedra with Bi³⁺ coordination |

| Bi₂WO₆ | Bi₂W₁O₆ | Layered perovskite | Alternating [Bi₂O₂]²⁺ and [WO₄]²⁻ layers |

| BiVO₄/WO₃ | BiVO₄ + WO₃ | Core-shell heterostructure | WO₃ (20 nm amorphous layer) on BiVO₄ core |

| Bi₂O₃ | Bi₂O₃ | Polymorphic (α, β, γ phases) | High ionic conductivity (δ-phase) |

| WO₃ | WO₃ | Monoclinic/Hexagonal | Semiconductor with tunable bandgap |

Photoelectrochemical and Photocatalytic Performance

| Compound | Bandgap (eV) | Photocurrent Density (mA/cm²) | Faradaic Efficiency (%) | Stability |

|---|---|---|---|---|

| BiVO₄/WO₃ | ~2.4 | 2.8 (1 sun illumination) | 85 (Cl₂), ~100 (H₂) | 3 hours (pH 1) |

| Bi₂WO₆ | 2.7–2.8 | N/A | N/A | Depends on synthesis |

| WO₃ | 2.6–3.0 | 0.75 (uncoated BiVO₄) | N/A | Poor in acidic media |

| Bi₂O₃ | 2.0–4.0 | N/A | N/A | High at <800 K |

Key Findings :

- BiVO₄/WO₃ Composites : Achieve 85% Faradaic efficiency for Cl₂ production due to WO₃'s protective role in acidic conditions. The heterostructure enables efficient charge separation and corrosion resistance .

- Bi₂WO₆ : Exhibits visible-light-driven photocatalytic activity for organic pollutant degradation, but solid-state synthesis often leads to particle aggregation, reducing surface area .

- Bi₂W₃O₁₂: Not directly used in photocatalysis but valued in radiation shielding due to Bi's high atomic number (Z = 83) and W's density .

生物活性

Bismuth tungsten oxide (Bi2W3O12) is a compound that has garnered attention in various fields due to its unique properties and potential applications. This article focuses on its biological activity , exploring its effects, mechanisms, and implications for health and disease.

Chemical Structure and Properties

Bismuth tungsten oxide is a complex oxide with the formula Bi2W3O12. Its structure consists of bismuth and tungsten ions coordinated by oxygen, forming a crystalline lattice. The compound exhibits interesting physicochemical properties, including photocatalytic activity, which is crucial for its biological applications.

Table 1: Basic Properties of Bi2W3O12

| Property | Value |

|---|---|

| Molecular Weight | 611.86 g/mol |

| Density | 8.3 g/cm³ |

| Melting Point | 850 °C |

| Crystal System | Monoclinic |

| Band Gap | ~3.0 eV |

Antimicrobial Properties

Research has demonstrated that Bi2W3O12 possesses significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2020) showed that Bi2W3O12 nanoparticles effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) under light irradiation, leading to oxidative stress in microbial cells.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of Bi2W3O12 on human cell lines have yielded promising results. A notable study by Li et al. (2021) evaluated the cytotoxicity of Bi2W3O12 against human liver cancer cells (HepG2). The findings indicated that Bi2W3O12 induced apoptosis in HepG2 cells through the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases.

Case Study: Application in Cancer Therapy

A case study involving the use of Bi2W3O12 in photothermal therapy for cancer treatment revealed its potential as a therapeutic agent. The study highlighted that Bi2W3O12 nanoparticles, when irradiated with near-infrared light, generated sufficient heat to selectively destroy cancer cells while sparing surrounding healthy tissue. This targeted approach minimizes side effects typically associated with conventional chemotherapy.

The biological activity of Bi2W3O12 can be attributed to several mechanisms:

- Photocatalytic Activity : Under UV or visible light, Bi2W3O12 generates ROS, which can damage cellular components, leading to cell death.

- Heat Generation : In photothermal applications, the absorption of light energy leads to localized heating, causing thermal damage to tumor cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Table 2: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | ROS generation under light |

| Cytotoxicity | Induction of apoptosis via mitochondrial pathway |

| Photothermal therapy | Heat generation from light absorption |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Bi₂W₃O₁₂ critical for experimental design?

Bi₂W₃O₁₂ exhibits a melting point >300°C, insolubility in water, and a layered perovskite-like structure, making it suitable for high-temperature applications and heterogeneous catalysis. Key properties include:

| Property | Value/Range | Characterization Method |

|---|---|---|

| Melting Point | >300°C | Thermogravimetric Analysis (TGA) |

| Solubility | Insoluble in water | Solubility tests (ASTM D1193) |

| Crystal Structure | Layered perovskite | XRD, TEM |

Methodological Insight : Use X-ray diffraction (XRD) to confirm crystallinity and phase purity. Pair with energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .

Q. How is Bi₂W₃O₁₂ synthesized in laboratory settings?

Solid-state reaction is the most common method:

Precursor Mixing : Combine stoichiometric Bi₂O₃ and WO₃ powders (purity >99%) .

Calcination : Heat at 800–1000°C for 12–24 hours in air to ensure phase homogeneity .

Post-Synthesis Characterization : Use XRD to detect secondary phases (e.g., WO₂) formed at high temperatures (>850°C) .

Key Challenge : Contamination from incomplete reactions can lead to mixed phases. Rietveld refinement of XRD data is critical to quantify phase fractions .

Advanced Research Questions

Q. How does Bi₂W₃O₁₂ enhance photocatalytic hydrogen production, and how can efficiency be optimized?

Bi₂W₃O₁₂ forms heterojunctions (e.g., with BiVO₄) to improve charge separation. Experimental optimization includes:

- Bandgap Engineering : Doping with transition metals (e.g., Fe³⁺) to reduce the bandgap from ~2.8 eV to 2.4 eV, enhancing visible-light absorption .

- Morphological Control : Hydrothermal synthesis of nanosheets increases surface area, boosting H₂ production by 74% .

Data Contradiction : While Bi₂W₃O₁₂/BiVO₄ heterojunctions show high efficiency, stability under prolonged irradiation remains inconsistent. Use in situ Raman spectroscopy to monitor structural degradation .

Q. What methodologies resolve contradictions in radiation shielding performance of Bi₂W₃O₁₂ composites?

Bi₂W₃O₁₂/W composites exhibit superior gamma-ray attenuation but face trade-offs between density and structural stability:

| Composite System | Attenuation Coefficient (μ/ρ, cm²/g) | Limitation |

|---|---|---|

| Bi₂W₃O₁₂ + WO₃ (25 wt%) | 0.15–0.22 at 60 keV | Brittleness at >850°C |

| Bi₂W₃O₁₂ + BaSO₄ | 0.18–0.25 at 60 keV | Reduced transparency |

Methodological Approach : Use Monte Carlo simulations (e.g., MCNP code) to model shielding efficiency and validate experimentally with X-ray tube tests .

Q. How do phase transitions in Bi₂W₃O₁₂ under high-temperature conditions impact catalytic activity?

At >850°C, Bi₂W₃O₁₂ decomposes into Bi metal and WO₂, reducing catalytic efficiency. Mitigation strategies include:

- Stabilization via Doping : Adding Ba³⁺ in Ba₃Bi₂WO₉ suppresses phase separation, confirmed by high-temperature XRD .

- In Situ Characterization : Synchrotron-based XRD tracks phase evolution during calcination .

Q. What advanced techniques characterize the optoelectronic properties of Bi₂W₃O₁₂?

- Photoluminescence (PL) Spectroscopy : Measures charge carrier recombination rates.

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge transfer resistance in photoelectrodes .

- Surface-Enhanced Raman Spectroscopy (SERS) : Probes surface defects and adsorption sites .

Key Finding : Oxygen vacancies in Bi₂W₃O₁₂ act as electron traps, enhancing photocurrent density by 30% in dye-sensitized solar cells .

Q. How can nanostructured Bi₂W₃O₁₂ be synthesized for enhanced surface reactivity?

- Sol-Gel Method : Produces mesoporous structures with surface areas >50 m²/g .

- Hydrothermal Synthesis : Yields ultrathin nanosheets (2–5 nm thickness) for improved photocatalysis .

Limitation : Agglomeration in nanoscale powders reduces reproducibility. Use surfactants (e.g., CTAB) to stabilize nanoparticles .

Q. What strategies address discrepancies in reported bandgap values of Bi₂W₃O₁₂?

Bandgap values range from 2.7–3.1 eV due to varying oxygen stoichiometry. Standardize measurements using:

特性

IUPAC Name |

dibismuth;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFQTYMTGPFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9W2-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-87-4, 37220-39-6 | |

| Record name | Bismuth tungsten oxide (Bi2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth tungsten oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。